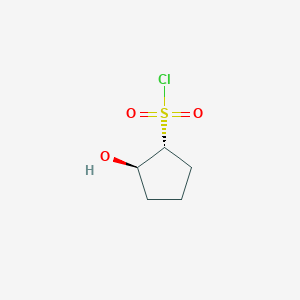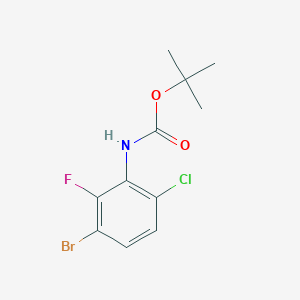
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as AZD4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play important roles in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in a variety of human diseases, including cancer and skeletal disorders.
Mécanisme D'action
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of FGFR tyrosine kinases, which are key components of the FGFR signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the pathogenesis of various human diseases, including cancer and skeletal disorders. By inhibiting FGFR activity, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can disrupt the aberrant signaling that contributes to disease progression.
Biochemical and Physiological Effects:
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to have potent inhibitory activity against FGFR1-3, with IC50 values in the low nanomolar range. In cancer cells with aberrant FGFR signaling, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can induce cell cycle arrest, apoptosis, and senescence. In animal models of skeletal disorders, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can promote bone formation and improve bone density. However, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to have off-target effects on other kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments, including its potent and selective inhibitory activity against FGFR tyrosine kinases, its well-characterized mechanism of action, and its availability as a small molecule inhibitor. However, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide also has some limitations, such as its off-target effects on other kinases, its potential toxicity, and the need for careful optimization of experimental conditions to achieve optimal results.
Orientations Futures
There are several future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide and related compounds. These include:
1. Development of more potent and selective FGFR inhibitors with improved pharmacokinetic properties and reduced off-target effects.
2. Identification of biomarkers that can predict response to FGFR inhibitors and guide patient selection for clinical trials.
3. Investigation of the role of FGFR signaling in the regulation of immune cell function and the potential for FGFR inhibitors to modulate immune responses.
4. Exploration of combination therapies that can enhance the efficacy of FGFR inhibitors and overcome resistance mechanisms.
5. Evaluation of the therapeutic potential of FGFR inhibitors in other diseases, such as metabolic disorders and neurological disorders.
Méthodes De Synthèse
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can be synthesized through a multistep process that involves the condensation of 5-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide with 3-morpholinopropylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to form the final product.
Applications De Recherche Scientifique
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer and skeletal disorders. In cancer, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and survival of cancer cells with aberrant FGFR signaling, including gastric cancer, lung cancer, breast cancer, and prostate cancer. In skeletal disorders, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to promote bone formation and improve bone density in animal models of osteoporosis and osteogenesis imperfecta.
Propriétés
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN5O2/c14-2-5-19-12(11(15)10-17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHNWHJKNYWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2672383.png)
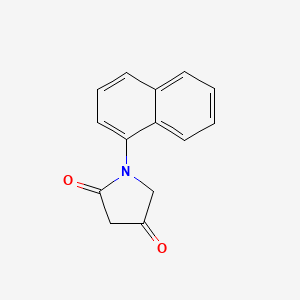
![N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672387.png)
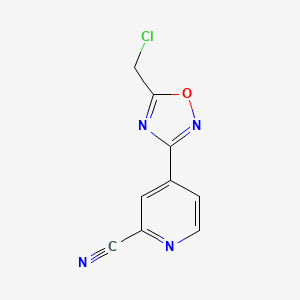
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2672391.png)
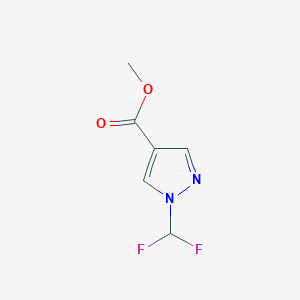
![N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide](/img/structure/B2672393.png)
![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)
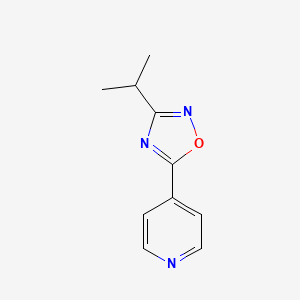
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2672398.png)
